molecular formula C19H20ClNO4S B11401142 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)benzamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)benzamide

Cat. No.: B11401142
M. Wt: 393.9 g/mol
InChI Key: HYNRHDCIIHAUQV-UHFFFAOYSA-N
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Description

3-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the benzamide core, introduction of the chloro group, and attachment of the thiolan and methoxyphenyl moieties. Common reagents used in these steps include chlorinating agents, amines, and thiolating agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Advanced techniques like microwave-assisted synthesis or catalytic hydrogenation may also be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions, using agents like lithium aluminum hydride, can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound could be explored as drug candidates for treating various diseases. Preclinical studies and clinical trials would be necessary to evaluate its efficacy and safety.

Industry

In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chlorophenyl)-2-methoxybenzamide: Similar structure but lacks the thiolan moiety.

    3-Chloro-N-(3-methoxyphenyl)benzamide: Similar structure but lacks the thiolan and oxo groups.

Uniqueness

The uniqueness of 3-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiolan and oxo groups may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C19H20ClNO4S

Molecular Weight

393.9 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C19H20ClNO4S/c1-25-18-7-2-4-14(10-18)12-21(17-8-9-26(23,24)13-17)19(22)15-5-3-6-16(20)11-15/h2-7,10-11,17H,8-9,12-13H2,1H3

InChI Key

HYNRHDCIIHAUQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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